molecular formula C15H20N6S B12801758 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine CAS No. 39547-20-1

2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine

Cat. No.: B12801758
CAS No.: 39547-20-1
M. Wt: 316.4 g/mol
InChI Key: GFQUZNPDGPMMFZ-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is a heterocyclic compound that contains both piperazine and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Scale-up processes would also consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or thiomorpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperazinyl)-4-(4-morpholinyl)pyrido(3,2-d)pyrimidine
  • 2-(1-Piperazinyl)-4-(4-piperidinyl)pyrido(3,2-d)pyrimidine

Uniqueness

2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is unique due to the presence of both piperazine and thiomorpholine moieties. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications. The thiomorpholine group, in particular, can introduce sulfur-containing functionalities that may enhance the compound’s reactivity and binding affinity.

Properties

CAS No.

39547-20-1

Molecular Formula

C15H20N6S

Molecular Weight

316.4 g/mol

IUPAC Name

4-(2-piperazin-1-ylpyrido[3,2-d]pyrimidin-4-yl)thiomorpholine

InChI

InChI=1S/C15H20N6S/c1-2-12-13(17-3-1)14(20-8-10-22-11-9-20)19-15(18-12)21-6-4-16-5-7-21/h1-3,16H,4-11H2

InChI Key

GFQUZNPDGPMMFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=N2)N4CCSCC4)N=CC=C3

Origin of Product

United States

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